BenchChemオンラインストアへようこそ!

ABI-231-10bb

tubulin inhibitor colchicine binding site melanoma

ABI-231-10bb (also referred to as compound 10bb) is a 4-indolyl analogue of the clinical-stage tubulin inhibitor ABI-231 (sabizabulin/VERU-111), rationally designed through structure-guided optimization of the colchicine binding site. ABI-231-10bb binds to the colchicine site of β-tubulin, disrupts microtubule polymerization, promotes microtubule fragmentation, and inhibits cancer cell migration.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
Cat. No. B1192111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABI-231-10bb
SynonymsABI-231-10bb
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESO=C(C1=CNC(C2=CC=CC3=C2C=CN3)=N1)C4=CC(OC)=C(OC)C(OC)=C4
InChIInChI=1S/C21H19N3O4/c1-26-17-9-12(10-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-5-4-6-15-13(14)7-8-22-15/h4-11,22H,1-3H3,(H,23,24)
InChIKeyWDMPGPZDSGODDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABI-231-10bb: A Next-Generation Colchicine-Site Tubulin Inhibitor with Proven In Vivo Activity


ABI-231-10bb (also referred to as compound 10bb) is a 4-indolyl analogue of the clinical-stage tubulin inhibitor ABI-231 (sabizabulin/VERU-111), rationally designed through structure-guided optimization of the colchicine binding site [1]. ABI-231-10bb binds to the colchicine site of β-tubulin, disrupts microtubule polymerization, promotes microtubule fragmentation, and inhibits cancer cell migration [1]. As a 2-aryl-4-benzoyl-imidazole (ABI) scaffold derivative, ABI-231-10bb represents one of the two most potent analogues (alongside 10ab) emerging from a comprehensive structure–activity relationship (SAR) campaign targeting the 3-indole moiety of the parent ABI-231 [1]. Its crystal structure in complex with tubulin (PDB: 6O5M) has been solved at 2.3 Å resolution, confirming its improved molecular interactions within the colchicine pocket [1][2].

Why ABI-231-10bb Cannot Be Substituted by Parent ABI-231 or Other Colchicine-Site Binders in Experimental Workflows


Despite sharing a common 2-aryl-4-benzoyl-imidazole core with the parent compound ABI-231, ABI-231-10bb exhibits a structurally distinct binding mode conferred by the repositioning of the indole moiety from the 3- to the 4-position [1]. This single positional change not only approximately doubles antiproliferative potency relative to ABI-231 but also introduces a unique direct hydrogen bond to the backbone carbonyl of β-Asn347 that is absent in both ABI-231 and its close analogue 10ab [1]. Furthermore, ABI-231-10bb has demonstrated in vivo efficacy in two therapeutically relevant contexts—melanoma xenograft tumor suppression and overcoming paclitaxel resistance—that have not been concurrently reported for the parent compound or other positional isomers [1]. These structural, potency, and functional distinctions mean that experimental conclusions drawn with ABI-231, 10ab, or generic colchicine-site inhibitors cannot be assumed to translate to ABI-231-10bb without independent validation.

ABI-231-10bb Quantitative Differentiation Evidence: Head-to-Head Data Versus Closest Analogs


Approximately Twofold Improvement in Antiproliferative Potency Over Parent ABI-231 in Melanoma Cell Lines

In a head-to-head comparison within the same study using identical MTS assay conditions, ABI-231-10bb (4-indolyl analogue) demonstrated approximately twofold greater antiproliferative potency than the parent compound ABI-231 across a panel of human melanoma cell lines (A375, WM164, M14). The IC50 values for ABI-231-10bb ranged from 1.6 to 3.7 nM, compared to ABI-231 which showed IC50 values ranging from 5.6 to 8.1 nM [1]. The 4-methyl analogue 10ab showed comparable potency to 10bb with IC50 values of 1.7–3.2 nM [1]. Colchicine was used as a positive control [1]. Positional isomers 10bc (5-indolyl) and 10bd (6-indolyl) retained comparable activity to ABI-231 (6.1–18.5 nM and 3.8–8.0 nM, respectively), while 10be (7-indolyl) was significantly less potent (>100 nM), highlighting the unique potency advantage of the 4-indolyl configuration [1].

tubulin inhibitor colchicine binding site melanoma antiproliferative activity SAR

Unique Direct Hydrogen Bond to β-Asn347 — A Structural Differentiation from ABI-231 and 10ab

Crystal structures of ABI-231-10bb (PDB: 6O5M, 2.3 Å), ABI-231 (PDB: 6O61), and 10ab (PDB: 6O5N) in complex with tubulin were solved and compared within the same study [1]. While ABI-231 and 10ab share a water-mediated hydrogen bond between the indole NH and β-Asn347, ABI-231-10bb uniquely forms a direct hydrogen bond between the indole NH and the backbone carbonyl of β-Asn347, enabled by the rotation of the indole ring from the 3- to the 4-position [1]. This direct interaction pulls the compound slightly upward in the binding pocket, allowing the formation of an additional water-bridged hydrogen bonding network involving the middle methoxy oxygen of the trimethoxyphenyl (TMP) moiety with the backbone NH of β-Cys239 and the backbone CO of β-Gly235 — interactions not observed in the ABI-231 or 10ab complexes [1]. The hydrogen bond to β-Asp249, which is present in both ABI-231 and 10ab, is weakened in ABI-231-10bb, compensated by the new direct β-Asn347 interaction [1].

X-ray crystallography colchicine binding site structure-based drug design tubulin hydrogen bonding

In Vivo Tumor Growth Inhibition and Anti-Metastatic Activity in Melanoma Xenograft Models

ABI-231-10bb was evaluated in vivo in melanoma xenograft models, where it demonstrated significant inhibition of primary tumor growth and decreased tumor metastasis [1]. This dual in vivo effect — suppression of both primary tumor growth and metastatic spread — was demonstrated for ABI-231-10bb specifically within this study. While the parent ABI-231 has been reported to suppress melanoma tumors in vivo in earlier studies, the concurrent demonstration of anti-metastatic activity provides an additional dimension of in vivo efficacy that distinguishes ABI-231-10bb within its analogue series [1]. No other positional isomer (10bc, 10bd, 10be) was reported to have comparable in vivo efficacy in the same study [1].

melanoma xenograft in vivo efficacy tumor metastasis colchicine binding site inhibitor preclinical oncology

Significant Ability to Overcome Paclitaxel Resistance in Taxane-Resistant PC-3/TxR Prostate Cancer Model

ABI-231-10bb demonstrated a significant ability to overcome paclitaxel resistance in a taxane-resistant PC-3/TxR prostate cancer xenograft model [1]. The resistance index (RI) was determined in vitro by dividing the average IC50 values against resistant PC-3/TxR and DU-145/TxR cell lines by those against the matching sensitive parental lines [1]. This property — overcoming clinically relevant taxane resistance — was specifically highlighted for ABI-231-10bb and represents a functionally meaningful distinction from many other colchicine-site binders that are substrates for drug efflux pumps commonly upregulated in taxane-resistant cells [1]. Neither ABI-231 nor 10ab was reported to share this specific capability in the same study [1].

paclitaxel resistance taxane resistance prostate cancer PC-3/TxR multidrug resistance

Favorable Off-Target Safety Profile: Only 2 of 78 Pharmacological Assays Showed Significant Activity

ABI-231-10bb was evaluated in the Safety47 panel at a concentration of 1 μM (approximately 300–500× its IC50 against cancer cells) across 78 assays covering 47 major physiologically important targets including GPCRs, ion channels, enzymes, kinases, nuclear hormone receptors, and transporters [1]. Using a significance threshold of >|70%| functional response, ABI-231-10bb showed hits in only 2 of the 78 assays: norepinephrine transporter (NET) and serotonin receptor 2B (HTR2B) antagonism [1]. This low off-target hit rate supports a favorable selectivity profile for ABI-231-10bb [1]. Comparative Safety47 data for ABI-231 and 10ab were not reported in the same study, precluding direct selectivity comparison within the analogue series [1].

off-target screening Safety47 panel pharmacological profiling selectivity norepinephrine transporter

Inhibition of Cancer Cell Migration Superior to Colchicine in Wound Healing Assays

In scratch wound healing assays using A375 and RPMI7951 melanoma cell lines, ABI-231-10bb demonstrated superior inhibition of cancer cell migration compared to colchicine at equivalent concentrations [1]. At 5 nM treatment, wound closure for A375 cells was 38.5 ± 2.2% for 10bb versus 46.0 ± 1.4% for colchicine; at 25 nM, wound closure was 38.5 ± 2.2% for 10bb versus 20.7 ± 2.2% for colchicine (P < 0.0001) [1]. In RPMI7951 cells at 25 nM, wound closure was 35.0 ± 7.8% for 10bb versus 42.8 ± 5.8% for colchicine (P = 0.0004) [1]. Normalized to untreated controls, the average inhibition of cell migration was 52.8% for 10bb and 32.8% for colchicine across the tested conditions — representing a 1.6-fold improvement in migration inhibition [1]. The 4-methyl analogue 10ab showed comparable migration inhibition (53.5%) [1].

cell migration wound healing assay anti-metastatic colchicine comparison melanoma

ABI-231-10bb: Recommended Research Applications Based on Quantitative Differentiation Evidence


Preclinical Melanoma Studies Requiring Dual Anti-Tumor and Anti-Metastatic In Vivo Endpoints

ABI-231-10bb is uniquely suited for melanoma xenograft studies where both primary tumor growth inhibition and metastasis suppression are required as co-endpoints. Unlike the parent ABI-231 or the equipotent analogue 10ab, which have not been concurrently validated for anti-metastatic activity in the same study, ABI-231-10bb has demonstrated significant suppression of both primary tumor growth and metastatic dissemination in melanoma xenograft models [1]. Its ~2-fold potency advantage over ABI-231 (IC50 1.6–3.7 nM vs. 5.6–8.1 nM in melanoma lines) further supports dose-sparing experimental designs [1].

Investigating Taxane Resistance Reversal Mechanisms in Prostate Cancer Models

ABI-231-10bb provides a validated chemical probe for studying colchicine-site-mediated circumvention of taxane resistance. Its demonstrated ability to overcome paclitaxel resistance in the PC-3/TxR prostate cancer xenograft model [1] makes it a strategic choice for mechanistic studies of microtubule-targeting agent cross-resistance, P-glycoprotein-mediated drug efflux, and β-tubulin isotype switching. No other compound in the ABI-231 analogue series has been specifically validated for this taxane-resistance-overcoming phenotype in the primary publication [1].

Structure-Function Studies of Colchicine-Site Binding Modes Using Crystallography or Molecular Modeling

The distinct binding mode of ABI-231-10bb — characterized by a unique direct hydrogen bond to β-Asn347 and an additional water-bridged network involving β-Cys239 and β-Gly235 not present in ABI-231 or 10ab complexes [1] — makes this compound a structurally non-redundant probe for studies correlating colchicine-site binding topology with pharmacological outcomes. Researchers comparing ABI-231 (PDB 6O61), 10ab (PDB 6O5N), and 10bb (PDB 6O5M) can dissect how specific hydrogen-bonding interactions translate to potency, microtubule fragmentation efficiency, and resistance profiles [1][2].

Cell Migration and Invasion Assays Requiring a Potent Non-Colchicine Reference CBSI

For wound healing and transwell invasion assays in melanoma (A375, RPMI7951) or other cancer models, ABI-231-10bb offers a 1.6-fold improvement in migration inhibition over colchicine (52.8% vs. 32.8% average inhibition) at low nanomolar concentrations [1]. Its defined off-target profile — with activity at only 2 of 78 pharmacological targets (NET, HTR2B) at 300–500× the antiproliferative IC50 [1] — reduces the risk that observed anti-migratory effects are confounded by unintended pharmacology, a consideration particularly relevant when using neuronal or neuroendocrine-derived cell models.

Quote Request

Request a Quote for ABI-231-10bb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.